Boc-Tyr-OSu

Übersicht

Beschreibung

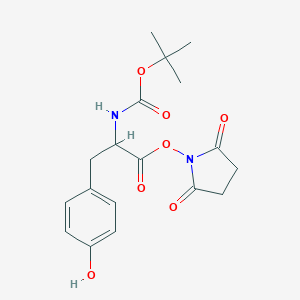

Boc-L-tyrosine hydroxysuccinimide ester, commonly referred to as Boc-Tyr-OSu, is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is protected by a tert-butyloxycarbonyl (Boc) group. The compound is known for its role in facilitating the iodotyrosylation of peptides, which is a crucial step in the synthesis of radiolabeled peptides for various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Boc-Tyr-OSu is synthesized through the reaction of Boc-L-tyrosine with N-hydroxysuccinimide (NHS) in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process .

Analyse Chemischer Reaktionen

Types of Reactions: Boc-Tyr-OSu primarily undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by other nucleophiles. This reaction is commonly used in peptide synthesis to introduce the tyrosine residue into the peptide chain .

Common Reagents and Conditions: The most common reagents used in reactions involving this compound include nucleophiles such as amines and thiols. The reactions typically occur in organic solvents like DMF or dichloromethane, and the conditions are often mild, with reactions proceeding at room temperature .

Major Products: The major products formed from reactions involving this compound are peptides with a tyrosine residue. The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free peptide .

Wissenschaftliche Forschungsanwendungen

Boc-Tyr-OSu, or N-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester, is a significant compound in the field of peptide synthesis and bioactive molecule development. Its applications span various domains, including chemistry, biology, and medicine. This article provides a comprehensive overview of its scientific research applications, supported by data tables and case studies.

Key Characteristics

- Molecular Formula : CHNO

- Molecular Weight : 281.27 g/mol

- CAS Number : 20866-56-2

Peptide Synthesis

This compound is primarily utilized in the synthesis of peptides. Its role as a building block allows for the construction of more complex peptides through solid-phase peptide synthesis (SPPS). The Boc group can be easily removed under acidic conditions, enabling subsequent reactions without affecting the integrity of the peptide backbone.

Case Study: Peptide Synthesis Using this compound

In a study published in Nature, this compound was employed to synthesize a pentapeptide through a stepwise procedure involving coupling with other amino acids protected by similar groups. The resulting peptides exhibited significant biological activity, demonstrating the utility of this compound in generating bioactive compounds .

Radiolabeling for Imaging

The compound is pivotal in creating radiolabeled peptides for diagnostic imaging. The iodotyrosylation process facilitated by this compound allows for the incorporation of radioactive iodine isotopes into peptides, which are essential for positron emission tomography (PET) scans.

Case Study: Radiolabeled Peptides

Research has shown that peptides synthesized using this compound can be effectively radiolabeled for imaging applications. These radiolabeled peptides have been utilized in studies to track biological processes in vivo, enhancing our understanding of disease mechanisms .

Therapeutic Agent Development

This compound is also explored in the development of peptide-based therapeutic agents. Its ability to form stable peptide bonds makes it suitable for synthesizing therapeutic peptides that target specific biological pathways.

Case Study: Antitumor Agents

A recent study investigated novel bis-triazole compounds synthesized from this compound derivatives. These compounds demonstrated potent inhibitory activity against thymidine phosphorylase, an enzyme implicated in tumor growth. The findings suggest that modifications to this compound can lead to promising anti-tumor agents .

Comparative Data Table

| Application Area | Description | Example Use Case |

|---|---|---|

| Peptide Synthesis | Building block for complex peptides | Synthesis of bioactive pentapeptides |

| Radiolabeling | Incorporation of radioactive isotopes | Diagnostic imaging using PET |

| Therapeutic Development | Creation of peptide-based drugs | Development of anti-tumor agents |

Wirkmechanismus

The mechanism of action of Boc-Tyr-OSu involves the activation of the carboxyl group of tyrosine through the formation of a hydroxysuccinimide ester. This activated ester is highly reactive towards nucleophiles, allowing for the efficient coupling of tyrosine to other molecules. The Boc protecting group prevents unwanted side reactions during the synthesis process and can be removed under acidic conditions to yield the final product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Boc-L-phenylalanine hydroxysuccinimide ester

- Boc-L-tryptophan hydroxysuccinimide ester

- Boc-L-serine hydroxysuccinimide ester

Uniqueness: Boc-Tyr-OSu is unique among similar compounds due to the presence of the phenolic hydroxyl group on the tyrosine residue. This functional group allows for additional modifications, such as iodination, which are not possible with other amino acids. This makes this compound particularly valuable in the synthesis of radiolabeled peptides and other specialized applications .

Biologische Aktivität

Boc-Tyr-OSu (Boc-Tyrosine N-hydroxysuccinimide ester) is a compound widely utilized in peptide synthesis and has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Overview of this compound

This compound is an activated form of tyrosine that facilitates the formation of peptide bonds. It is particularly useful in the synthesis of peptides due to its ability to react with amino acids and other peptide fragments, leading to the formation of various biologically active compounds.

Synthesis Methods

The synthesis of this compound typically involves the protection of the amino group of tyrosine with a Boc (tert-butyloxycarbonyl) group, followed by the formation of the N-hydroxysuccinimide ester. This method allows for high yields and minimal racemization during peptide coupling reactions.

Table 1: Comparison of Synthesis Yields

| Compound | Yield (%) | Methodology Description |

|---|---|---|

| Boc-Tyr(Bn)-Leu-OMe | 98 | Liquid-assisted ball milling with NaHCO3 and EtOAc |

| This compound | 96 | Standard coupling using DCC and HOBt |

| Boc-Gly-Phe-OMe | 97 | Reaction with HCl·H-Phe-OMe under classical conditions |

Biological Activity

This compound has been studied for its effects on various biological processes, particularly in the context of peptide hormones and neurotransmitters. Research indicates that peptides synthesized using this compound can exhibit significant biological activities, including:

- Hormonal Activity : Peptides containing this compound have been shown to influence reproductive processes in insects, such as oogenesis in Sarcophaga bullata. Studies demonstrated that certain peptides affected egg development significantly, with varying impacts based on their structural differences .

- Neuroactive Properties : The compound is also relevant in synthesizing neuropeptides like enkephalins, which play critical roles in pain modulation and stress response. The synthesis of enkephalin analogs using this compound has been linked to enhanced analgesic properties compared to their natural counterparts .

- Antioxidant Activity : Some studies suggest that peptides derived from this compound may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.

Case Study 1: Oogenesis in Sarcophaga bullata

A study investigated the effects of synthesized peptides on oogenesis in Sarcophaga bullata. The results indicated that peptides containing this compound significantly influenced egg chamber development, with observed changes in yolk deposition patterns and follicular epithelium proliferation. The decapeptide synthesized showed a notable increase in normal vitellogenic eggs compared to controls .

Case Study 2: Analgesic Effects of Enkephalin Analogues

Research on [D-Thr2, Δ3 Pro5]-enkephalinamide analogs synthesized using this compound demonstrated potent analgesic effects. These analogs were tested in animal models, revealing enhanced pain relief compared to traditional opioids, highlighting the potential for developing safer analgesics .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-18(2,3)26-17(25)19-13(10-11-4-6-12(21)7-5-11)16(24)27-20-14(22)8-9-15(20)23/h4-7,13,21H,8-10H2,1-3H3,(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZUDTLHVKHXJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30318721 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20866-56-2 | |

| Record name | NSC334308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-(tert-butoxycarbonyl)tyrosinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30318721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Boc-Tyr-OSu and what is its role in the synthesis of oostatic hormone analogs?

A1: this compound stands for N-(tert-Butoxycarbonyl)-L-tyrosine N-hydroxysuccinimide ester. It is a protected amino acid derivative used in peptide synthesis. [, ] The "Boc" group is a protecting group for the amine function, preventing unwanted reactions. "Tyr" represents the amino acid tyrosine. "OSu" refers to the activated ester group (N-hydroxysuccinimide ester), which makes the carboxyl group of tyrosine more reactive towards amines.

Q2: How does the structure of the oostatic hormone analogs, particularly the variation in the number of C-terminal proline residues, impact their biological activity?

A2: The research indicates that shortening the peptide sequence of the oostatic hormone analog, specifically by reducing the number of C-terminal proline residues, led to an acceleration of the observed effects on egg development in Sarcophaga bullata. [, ] While the exact mechanism of action is not fully elucidated in the provided abstracts, the changes observed in the follicular epithelium suggest an influence on oocyte development. Interestingly, different peptide chain lengths exhibited variations in radioactivity distribution within the insect body, hinting at potential differences in uptake, distribution, and metabolism. [] This highlights the importance of the C-terminal proline residues in modulating the biological activity and pharmacokinetic properties of the oostatic hormone analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.